molecular formula C13H20O3S B3010218 1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene CAS No. 166663-51-0

1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene

Cat. No.: B3010218
CAS No.: 166663-51-0
M. Wt: 256.36
InChI Key: SXPZNJJQPZUQMJ-UHFFFAOYSA-N
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Description

1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene is a sulfonyl-containing aromatic compound characterized by a 4-methylphenyl group linked to a 2-butoxyethylsulfonyl moiety. The butoxyethyl chain introduces both hydrophobic (C4H9O–) and polar (sulfonyl) properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-butoxyethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-3-4-9-16-10-11-17(14,15)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPZNJJQPZUQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-butoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to potential inhibition or modulation of enzyme activity. The butoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfonyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Sulfonyl Group Key Physical Data CAS No. References
1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene C13H20O3S 256.36 2-Butoxyethyl N/A<sup>†</sup> N/A
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene C15H16O3S 284.35 2-Phenoxyethyl 28611-88-3
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene C15H16OS 244.35 2-Phenoxyethyl (sulfanyl) ChemSpider ID: 2822206 94001-61-3
1-[(4,5-Dimethylcyclohexadienyl)sulfonyl]-4-methylbenzene C15H18O2S 270.36 4,5-Dimethylcyclohexadienyl Density: 1.304–1.367 Mg/m³
1-[(Diiodomethyl)sulfonyl]-4-methylbenzene C8H7I2O2S 421.02 Diiodomethyl 20018-09-1

<sup>†</sup>Data extrapolated from analogs.

Key Observations :

  • Polarity and Solubility: The 2-butoxyethyl group enhances hydrophobicity compared to smaller substituents (e.g., methyl). Phenoxyethyl analogs (C15H16O3S) exhibit higher molecular weights but similar polarity due to aromatic ether linkages .
  • Sulfonyl vs. Sulfanyl: Replacing the sulfonyl (–SO2–) group with sulfanyl (–S–) in 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene reduces oxidation stability and polarity, impacting reactivity in nucleophilic substitutions .

Crystallographic and Conformational Analysis

Crystal structures reveal critical differences in molecular packing and conformation:

  • 1-[(4,5-Dimethylcyclohexadienyl)sulfonyl]-4-methylbenzene: Space group: P21/c (monoclinic). Dihedral angles: 85.70° between cyclohexadienyl and benzene rings. Internal C–C–C(Me) angles: ~124° (vs. ~113° for external angles), indicating steric strain from methyl groups .
  • Phenoxyethyl Analogs: Lack of crystallographic data in evidence suggests less rigid structures compared to cyclohexadienyl derivatives.

Biological Activity

1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene, known by its CAS number 166663-51-0, is a sulfonyl-containing aromatic compound that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18O3S\text{C}_{12}\text{H}_{18}\text{O}_3\text{S}

The compound features a sulfonyl group attached to a 4-methylbenzene ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form hydrogen bonds and ionic interactions, potentially modulating enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with sulfonyl groups often exhibit antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies suggest that compounds with similar structural motifs can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Study on Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of various sulfonamide derivatives was evaluated. The results indicated that compounds exhibiting structural similarities to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
Sulfonamide AInhibitory (MIC: 32 µg/mL)Inhibitory (MIC: 64 µg/mL)
This compoundInhibitory (MIC: TBD)Inhibitory (MIC: TBD)

Study on Anticancer Effects

A recent study explored the effects of sulfonyl compounds on human cancer cell lines. Results demonstrated that these compounds could reduce cell viability in a dose-dependent manner, suggesting potential therapeutic applications.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

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